molecular formula C14H17N3O2 B10909092 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid

4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid

Cat. No.: B10909092
M. Wt: 259.30 g/mol
InChI Key: AJZBZQVUDGQJCV-UHFFFAOYSA-N
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Description

4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring via an aminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with ethyl bromide to introduce the ethyl group at the 1-position.

    Aminomethylation: The alkylated pyrazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Coupling with Benzoic Acid: Finally, the aminomethylated pyrazole is coupled with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.

Biology

In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

Medically, derivatives of this compound could be explored for their potential therapeutic properties. The pyrazole ring is a common motif in many pharmaceuticals, suggesting that this compound could be a lead compound in the development of new drugs.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The aminomethyl and benzoic acid groups could facilitate binding to active sites or allosteric sites on proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.

    4-({[(1-phenyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness

The uniqueness of 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The ethyl group on the pyrazole ring may affect its lipophilicity and binding properties compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

4-[[(2-ethylpyrazol-3-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C14H17N3O2/c1-2-17-13(7-8-16-17)10-15-9-11-3-5-12(6-4-11)14(18)19/h3-8,15H,2,9-10H2,1H3,(H,18,19)

InChI Key

AJZBZQVUDGQJCV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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